molecular formula C12H11NO4 B2497669 Methyl 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate CAS No. 84088-50-6

Methyl 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate

Cat. No.: B2497669
CAS No.: 84088-50-6
M. Wt: 233.223
InChI Key: YBLUURCYTWTKCU-UHFFFAOYSA-N
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Description

Methyl 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate (CAS 84088-50-6) is a quinoline derivative of significant interest in medicinal chemistry research. With a molecular formula of C 12 H 11 NO 4 and a molecular weight of 233.22 g/mol, this compound serves as a key synthetic intermediate for the development of novel bioactive molecules . Quinoline-3-carboxylate derivatives are recognized for their diverse biological potential. Structural analogs of this compound, specifically 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylates, have been investigated as potent inhibitors of Hepatitis B Virus (HBV) replication, showing high efficacy in in vitro studies . Furthermore, the 4-hydroxyquinoline-3-carboxylic acid scaffold is a known pharmacophore, with some derivatives exhibiting promising antioxidant activity through free radical scavenging mechanisms . The core structure is also associated with antibacterial properties, as related quinolones are established antibiotics that function by inhibiting bacterial DNA gyrase . This product is provided for research purposes such as biological screening, structure-activity relationship (SAR) studies, and as a building block for the synthesis of more complex chemical libraries. Researchers can leverage this compound to explore new therapeutic agents in areas including virology, bacteriology, and oxidative stress-related diseases. The product must be stored sealed in a dry environment at 2-8°C . Please be advised: This product is strictly for research use and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

methyl 4-hydroxy-1-methyl-2-oxoquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c1-13-8-6-4-3-5-7(8)10(14)9(11(13)15)12(16)17-2/h3-6,14H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBLUURCYTWTKCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C(C1=O)C(=O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate typically involves the acylation of 4,5-dimethoxymethylanthranilate using methyl malonyl chloride in the presence of triethylamine or monoethyl malonate in the presence of N,N’-dicyclohexylcarbodiimide. This is followed by heterocyclization of the intermediate anilides under base-catalyzed ester condensation .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for yield and purity through various reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydroxylamine, hydroxylamine hydrochloride, and ethylene glycol. Reaction conditions often involve refluxing in solvents like methanol or ethylene glycol .

Major Products

The major products formed from these reactions include regioisomeric oxazoloquinolones and other quinolone derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Table 1: Synthesis Methods and Yields

Synthesis MethodYield (%)Reference
Condensation with methyl malonate80–99
Alkylation with methyl iodideVaries

Antiviral Activity

Recent studies have demonstrated that derivatives of methyl 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate exhibit significant antiviral properties. For instance, molecular docking simulations indicate that these compounds could act as potent inhibitors of Hepatitis B Virus replication. Experimental in vitro studies have confirmed high inhibition rates at concentrations as low as 10 µM .

Antimicrobial Activity

The compound's derivatives have also shown promising antimicrobial activity against various pathogens. A study reported that certain synthesized derivatives exhibited significant antibacterial effects against Mycobacterium smegmatis and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values as low as 6.25 µg/mL . This suggests potential applications in developing new antimicrobial agents.

Anticancer Properties

This compound and its derivatives have been investigated for anticancer activity. Research indicates that these compounds can inhibit the proliferation of cancer cells, specifically against human HCT-116 and MCF-7 cell lines. IC50 values for some derivatives ranged from 1.9 to 7.52 µg/mL, highlighting their potential as anticancer agents .

Case Study 1: Antiviral Activity Assessment

A comprehensive study evaluated the antiviral efficacy of several quinoline derivatives derived from this compound against Hepatitis B Virus. The study utilized both molecular docking and in vitro assays to assess the compounds' ability to inhibit viral replication. Results indicated that specific modifications to the quinoline structure significantly enhanced antiviral activity .

Case Study 2: Antimicrobial Screening

In another study, a series of synthesized quinoline derivatives were screened for antimicrobial properties against multiple bacterial strains. The results showed that specific derivatives not only inhibited bacterial growth but also displayed selective toxicity towards pathogenic strains while being less harmful to normal cells .

Mechanism of Action

The mechanism of action of methyl 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. Detailed studies on its molecular targets and pathways are ongoing, but it is known to interact with various biological macromolecules .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of quinoline derivatives are highly dependent on substituent positions and electronic effects. Key structural analogues include:

Compound Name CAS Number Substituents Key Differences Reference
Methyl 5-chloro-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate 637027-41-9 Cl at position 5 Enhanced electron-withdrawing effects; potential impact on bioactivity and solubility
Methyl 4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxylate 770711-44-9 Phenyl at position 1 Increased steric bulk; altered π-π stacking interactions
Ethyl 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate 57513-54-9 Ethyl ester at position 3 Improved lipophilicity (higher cLogP) compared to methyl ester
Methyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate 213181-22-7 Cl at position 4; no methyl at position 1 Reduced steric hindrance; potential for different binding modes

Key Observations :

  • Electron-Withdrawing Groups (e.g., Cl) : Chlorine at position 5 (CAS: 637027-41-9) increases polarity and may enhance interactions with viral proteins, as seen in HBV inhibition studies .
  • Ester Group Modifications : Ethyl esters (CAS: 57513-54-9) increase lipophilicity, which may improve membrane permeability but reduce aqueous solubility .

Physicochemical and Crystallographic Properties

  • Hydrogen Bonding : The hydroxyl group at position 4 in the target compound forms intramolecular hydrogen bonds (O1-H···O2, 1.85 Å), stabilizing a planar conformation . In contrast, O-methylated derivatives lack this interaction, leading to steric clashes (e.g., C13···C10 distance: 2.95 Å vs. van der Waals radius: 3.42 Å) .
  • Crystal Packing: Methyl substitution at position 1 induces electronic redistribution, increasing repulsion between the methyl group and aromatic ring atoms. This results in non-planar conformations compared to unsubstituted analogues .

Biological Activity

Methyl 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate, a derivative of the quinoline family, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanism of action, and relevant case studies, supported by empirical data.

Chemical Structure and Properties

The compound is characterized by the following chemical formula:

  • Molecular Formula : C11_{11}H9_{9}N\O4_4
  • Molecular Weight : 219.19 g/mol
  • CAS Number : 57931-81-4

Its structure includes a quinoline ring with a carboxylate and hydroxyl functional groups, which are critical for its biological activity.

Antiviral Properties

Recent studies have highlighted the compound's potential as an antiviral agent , particularly against Hepatitis B Virus (HBV). Molecular docking simulations suggest that this compound can inhibit HBV replication effectively. In vitro experiments demonstrated significant inhibition at concentrations as low as 10 µM, indicating its potency as a therapeutic candidate against viral infections .

Antibacterial Activity

The compound also exhibits antibacterial properties . A study on derivatives of 4-hydroxy-2-oxo-1,2-dihydroquinoline revealed moderate antibacterial activity against various strains. The minimum inhibitory concentration (MIC) assays indicated that these derivatives could serve as potential leads in the development of new antibacterial agents .

The biological activity of this compound is primarily attributed to its ability to interact with specific viral and bacterial targets. For instance, it may inhibit key enzymes involved in viral replication or bacterial cell wall synthesis. The presence of functional groups such as hydroxyl and carboxyl enhances its binding affinity to these targets.

Case Studies and Research Findings

StudyFindings
Sechi et al. (2020)Investigated the anti-HBV activity; confirmed high inhibition at 10 µM concentration .
Recent Synthesis StudyDeveloped new derivatives with enhanced antibacterial activity; reported MIC values indicating moderate efficacy .
Quantum Chemical CalculationsSupported the theoretical basis for antiviral activity through molecular docking studies .

Q & A

Q. What are the common synthetic routes for Methyl 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate, and how do reaction conditions influence yield?

The compound is typically synthesized via cyclization of N-substituted anilines with triethyl methanetricarboxylate under high-temperature conditions (215–220°C). Key factors include:

  • Solvent-free conditions : Triethyl methanetricarboxylate acts as both reagent and solvent, minimizing toxicity .
  • Regeneration of excess reagent : Post-reaction, unreacted triethyl methanetricarboxylate can be recovered with <5% loss, improving cost-efficiency .
  • Yield optimization : Adjusting stoichiometry and reaction time can achieve yields >70% for related quinoline derivatives .

Q. How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize it?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key findings include:

  • Hydrogen bonding : The hydroxyl group (O2–H2O) forms intermolecular hydrogen bonds with carbonyl oxygen (O1), with bond lengths of ~1.9–2.1 Å .
  • Planarity deviations : The quinoline core may exhibit slight non-planarity (e.g., C1–N1–C9–C8 torsion angle: -5.8°) due to steric effects .
  • Software tools : SHELXL (for refinement) and ORTEP-III (for visualization) are widely used .

Q. What spectroscopic techniques are employed to confirm its structural identity?

  • NMR : 1^1H and 13^{13}C NMR validate substituent positions (e.g., methyl and carboxylate groups) .
  • IR spectroscopy : Stretching frequencies for C=O (1670–1750 cm1^{-1}) and O–H (3200–3600 cm1^{-1}) confirm functional groups .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can conflicting data from XRD and NMR analyses be resolved for this compound?

Discrepancies may arise from dynamic processes (e.g., tautomerism) in solution versus solid state:

  • Multi-technique validation : Pair SC-XRD (solid-state) with 1^1H-13^{13}C HSQC NMR (solution) to identify tautomeric forms .
  • Computational modeling : Density Functional Theory (DFT) simulations predict stable conformers and compare with experimental data .

Q. What strategies optimize the synthesis for eco-friendly scale-up?

  • Green solvent substitution : Replace diphenyl oxide with triethyl methanetricarboxylate to reduce toxicity .
  • Catalyst recycling : Use Pd-based catalysts (e.g., tetrakis(triphenylphosphine)palladium[0]) with >95% recovery in Suzuki-Miyaura couplings .
  • Microwave-assisted synthesis : Reduces reaction time and energy consumption for analogous quinoline derivatives .

Q. How do substituent modifications impact biological activity?

  • Methyl vs. ethyl esters : Methyl esters exhibit stronger analgesic activity, while ethyl analogs show anti-inflammatory effects due to hydrogen bond variations .
  • Chlorination : Introducing Cl at the 4-position increases cytotoxicity (e.g., IC50_{50} values <10 µM in cancer cell lines) .

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